molecular formula C20H19N3O6S B6492717 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide CAS No. 941993-09-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

Cat. No. B6492717
CAS RN: 941993-09-5
M. Wt: 429.4 g/mol
InChI Key: DLMWAYQNDULZMJ-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzodioxin ring, an oxadiazole ring, and a sulfonamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, sulfonamides can be synthesized by the reaction of a sulfonyl chloride with an amine . The benzodioxin ring can be formed through a variety of methods, including the condensation of catechols with formaldehyde . The oxadiazole ring can be synthesized through the cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzodioxin ring is a bicyclic structure with an oxygen atom at each of the bridgehead positions . The oxadiazole ring is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group could potentially undergo hydrolysis to form a sulfonyl chloride and an amine . The benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions . The oxadiazole ring is generally stable under normal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could increase the compound’s solubility in water . The presence of the aromatic benzodioxin and oxadiazole rings could contribute to the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a necessary component for bacterial growth .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known biological activity of sulfonamides . Additionally, modifications to the compound’s structure could be explored to enhance its properties or introduce new functionalities.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-12(2)30(25,26)15-5-3-4-13(10-15)18(24)21-20-23-22-19(29-20)14-6-7-16-17(11-14)28-9-8-27-16/h3-7,10-12H,8-9H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMWAYQNDULZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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